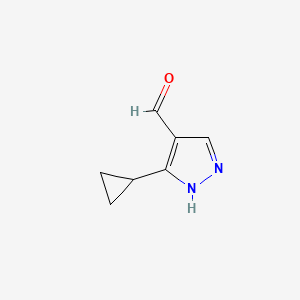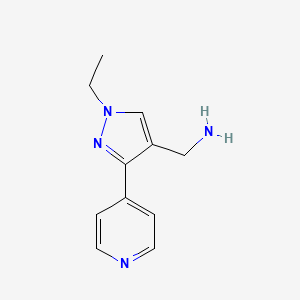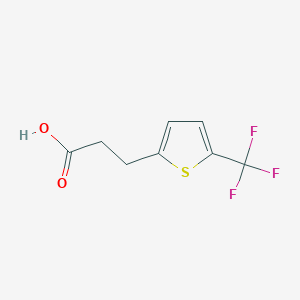
Ácido 3-(5-(trifluorometil)tiofen-2-il)propanoico
Descripción general
Descripción
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and biological activity
Aplicaciones Científicas De Investigación
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its stability and biological activity.
Análisis Bioquímico
Biochemical Properties
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidizing agents, which can influence its reactivity and stability . The nature of these interactions often involves the formation of stable complexes, which can affect the overall biochemical pathways in which this compound is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal conditions but can degrade when exposed to excess heat or strong oxidizing agents . These temporal effects are important for designing experiments and interpreting results.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Thiophenyl)propanoic acid: Similar structure but lacks the trifluoromethyl group.
5-Trifluoromethyl-2-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group directly attached to the thiophene ring.
Uniqueness
3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the propanoic acid moiety.
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1,3H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWRTAMPRYBIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1471794.png)
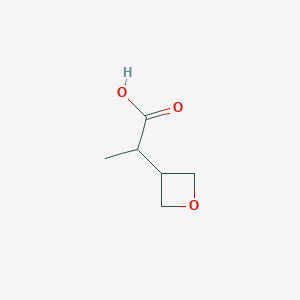
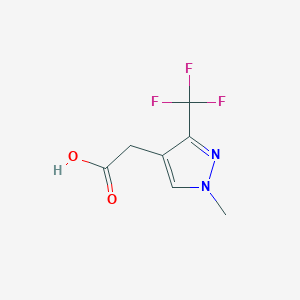
![2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1471799.png)
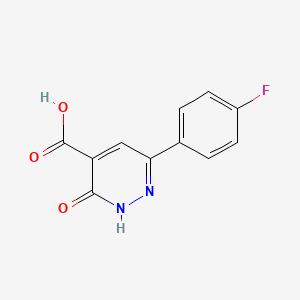
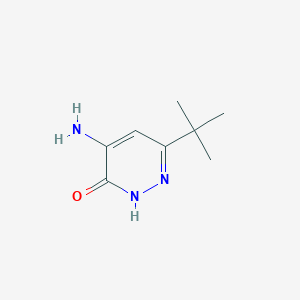
![2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471804.png)
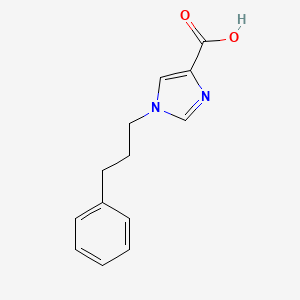
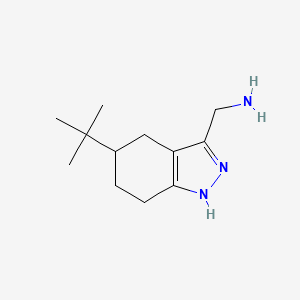
![{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B1471809.png)
